Ethylenedioxy Spiperone Hydrochloride
Description
Historical Context of Dopaminergic and Serotonergic Ligands
The exploration of dopaminergic and serotonergic ligands is deeply rooted in the mid-20th century's quest to understand and treat mental illnesses. The monoamine hypothesis, which posits that deficiencies in neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) are underlying causes of depression and other psychiatric conditions, was a driving force in this research. nih.gov This hypothesis was supported by early observations of the effects of drugs like reserpine, which depletes brain monoamines and can induce depressive symptoms. nih.gov
The development of the first antipsychotic medications, such as chlorpromazine, and later the butyrophenones like haloperidol, revolutionized the treatment of schizophrenia. These early compounds were found to act as antagonists at dopamine D2 receptors, providing strong evidence for the role of dopamine in psychosis. Spiperone (B1681076), a butyrophenone (B1668137) derivative, emerged as a potent dopamine antagonist. nih.gov
Simultaneously, research into the serotonergic system was gaining momentum. The discovery of serotonin (5-HT) and its diverse array of receptors opened up new avenues for therapeutic intervention. It became increasingly clear that the dopaminergic and serotonergic systems are intricately linked, with complex interactions that modulate a wide range of behaviors and emotional states. nih.gov This understanding led to the development of "atypical" antipsychotics that target both dopamine and serotonin receptors, often with improved side-effect profiles compared to older drugs. The interplay between these two neurotransmitter systems is a key area of modern neuropharmacology research, with evidence suggesting that interactions between dopamine D2 and serotonin 5-HT2A receptors, sometimes forming heterocomplexes, are crucial for the action of many psychoactive drugs. mdpi.com
Evolution of Spiperone and its Structural Modifications
Spiperone, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, has served as a foundational scaffold for the development of numerous other research ligands. nih.govdrugbank.com Its high affinity for these receptors made it an excellent candidate for further modification to create even more selective and potent compounds for studying the central nervous system.
The evolution of spiperone derivatives has been driven by several key research goals:
Radiolabeling for In Vivo Imaging: A major focus has been the development of radiolabeled spiperone analogues for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These techniques allow for the non-invasive visualization and quantification of dopamine and serotonin receptors in the living brain. For instance, N-methylspiperone (NMSP), a derivative of spiperone, can be labeled with the radioisotope carbon-11 (B1219553) for PET studies. wikipedia.org The development of derivatives labeled with fluorine-18 (B77423) has also been a significant area of research due to the longer half-life of this isotope. nih.gov
Improving Receptor Subtype Selectivity: Researchers have sought to modify the spiperone structure to enhance its selectivity for specific dopamine or serotonin receptor subtypes. This is crucial for dissecting the precise roles of these different receptors in brain function and disease.
Enhancing Pharmacokinetic Properties: Modifications to the spiperone molecule have also been aimed at improving its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
These structural modifications have often involved changes to the N-alkyl group and other parts of the molecule, leading to a wide array of spiperone derivatives with diverse pharmacological profiles. nih.gov
Rationale for Investigating Ethylenedioxy Spiperone Hydrochloride as a Research Entity
While specific research on "this compound" is not widely documented in publicly available literature, the rationale for investigating such a compound can be inferred from the broader context of spiperone analogue development. The introduction of an ethylenedioxy group to the spiperone structure would represent a significant modification, likely aimed at achieving one or more of the following objectives:
Altering Receptor Binding Affinity and Selectivity: The ethylenedioxy group could introduce specific steric and electronic properties that might alter the compound's binding affinity for dopamine and serotonin receptors. This could potentially lead to a novel profile of receptor interactions.
Modulating Lipophilicity and Pharmacokinetics: The addition of the ethylenedioxy moiety would likely impact the lipophilicity of the molecule, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties. This could be advantageous for specific research applications, such as optimizing brain penetration for in vivo studies.
Exploring Novel Structure-Activity Relationships: The synthesis and characterization of novel derivatives like this compound are fundamental to expanding our understanding of structure-activity relationships (SAR). By systematically modifying the spiperone scaffold and evaluating the pharmacological effects, researchers can build more accurate models of how these ligands interact with their receptor targets.
Given the ongoing interest in developing refined tools for neuroscience research, the investigation of novel spiperone analogues like this compound remains a valid and important scientific pursuit.
Chemical and Physical Properties of Spiperone
To provide context for the potential properties of its derivatives, the known chemical and physical properties of the parent compound, spiperone, are presented below.
| Property | Value |
| Molecular Formula | C23H26FN3O2 |
| Molecular Weight | 395.5 g/mol nih.gov |
| IUPAC Name | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one nih.gov |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water caymanchem.com |
Receptor Binding Profile of Spiperone
Spiperone is known for its high affinity for several key neurotransmitter receptors.
| Receptor | Ki (nM) |
| 5-HT1A | 17.3 wikipedia.org |
| 5-HT2A | 1.17 wikipedia.org |
| Dopamine D2 | 0.18 caymanchem.com |
Properties
Molecular Formula |
C₂₅H₃₁ClFN₃O₃ |
|---|---|
Molecular Weight |
475.98 |
Synonyms |
8-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl- 1,3,8-triazaspiro[4.5]decan-4-one Hydrochloride; |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Ethylenedioxy Spiperone Hydrochloride
Synthetic Pathways to the Spiroperidol Core
The synthesis of the spiroperidol core, a key structural component of Ethylenedioxy Spiperone (B1681076) Hydrochloride, is a well-established process in medicinal chemistry. Spiperone, also known as spiroperidol, is a typical antipsychotic of the butyrophenone (B1668137) family. wikipedia.org The core of its structure is a spirocyclic system, specifically a 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. nih.gov
A common synthetic approach involves a multi-step parallel synthesis. This method allows for the creation of a library of 4-substituted piperidines, which are then alkylated to form the desired spiroperidol analogues. nih.gov The synthesis often starts from more basic and commercially available precursors, which are then subjected to a series of reactions, including reductive amination and acylation protocols, to build the complex piperidine (B6355638) structure. nih.gov
Another key building block in the synthesis of spiperone and its analogues is the 4,4-bis(4-fluorophenyl)butyl halide. The synthesis of this component has also been a subject of development. For instance, a synthesis starting from 4,4′-difluorobenzophenone has been reported. mdpi.com The final step in the formation of the spiroperidol core typically involves the alkylation of the spirocyclic amine with a suitable butyrophenone side chain. nih.gov
The following table outlines a representative synthetic scheme for the spiroperidol core:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | 4-chloro-4'-fluorobutyrophenone, K2CO3, KI | Spiperone |
| 2 | Spiperone | HCl | Spiperone Hydrochloride |
Strategies for Ethylenedioxy Moiety Introduction
The introduction of an ethylenedioxy group (–O–CH₂–CH₂–O–) is a crucial step in the synthesis of Ethylenedioxy Spiperone Hydrochloride. This functional group is typically attached to an aromatic ring. wikipedia.orgwikiwand.com
Precursor Derivatization Methods
The ethylenedioxy group is generally introduced by reacting a precursor molecule containing two adjacent hydroxyl groups (a catechol) with a dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane. In the context of synthesizing an ethylenedioxy derivative of a spiperone-like molecule, this would involve a precursor that has a catechol functionality on one of its aromatic rings.
Alternatively, if the goal is to protect a ketone as a ketal, ethylene (B1197577) glycol is used in the presence of an acid catalyst. For instance, in the synthesis of spironolactone, ethylene glycol was used to protect a ketone group. mdpi.com
A plausible precursor for Ethylenedioxy Spiperone would be a dihydroxy-substituted spiperone analogue. The synthesis would then proceed by reacting this dihydroxy precursor with a suitable reagent to form the ethylenedioxy bridge.
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is critical to ensure a high yield and purity of the final product. nih.gov For the introduction of the ethylenedioxy group via Williamson ether synthesis from a catechol precursor, several factors can be optimized:
Base: A suitable base is required to deprotonate the hydroxyl groups. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
Solvent: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone.
Temperature: The reaction temperature is often elevated to increase the reaction rate, but must be controlled to prevent side reactions.
Leaving Group: The choice of the dihaloethane (e.g., 1,2-dibromoethane vs. 1,2-dichloroethane) can affect the reaction kinetics.
Optimization can be achieved by systematically varying these parameters in a parallel array of experiments to identify the conditions that provide the highest yield of the desired ethylenedioxy-functionalized product. nih.gov
The following table summarizes typical conditions for the introduction of an ethylenedioxy group:
| Parameter | Condition |
| Reactants | Catechol-containing precursor, 1,2-dihaloethane |
| Base | K₂CO₃, Cs₂CO₃, or NaH |
| Solvent | DMF, Acetonitrile, or Acetone |
| Temperature | Room temperature to reflux |
Stereochemical Considerations and Enantiomeric Resolution
The spiroperidol core contains a chiral center at the spiro-carbon, meaning that this compound can exist as a pair of enantiomers. nih.gov Enantiomers are non-superimposable mirror images that can have different biological activities. libretexts.orgmdpi.com
Synthesis of Enantiopure this compound
The preparation of a single enantiomer of this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution: This is a common method for separating enantiomers. libretexts.org It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. youtube.com For a basic compound like Ethylenedioxy Spiperone, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid could be used as the resolving agent. libretexts.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers.
Asymmetric Synthesis: This approach involves using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other during the synthesis. For example, a stereoselective reduction of a prochiral ketone precursor could be employed to establish the desired stereochemistry at the spiro-carbon. niscpr.res.in
Chiral Analytical Methodologies for Purity Assessment
To assess the enantiomeric purity of the synthesized this compound, chiral analytical methods are employed. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose. nih.govsigmaaldrich.com
The choice of the chiral stationary phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.govnih.gov Crown ether-based stationary phases are particularly useful for the separation of primary amine compounds. nih.gov
The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve the best resolution between the enantiomers. uva.es The detection of the separated enantiomers is typically done using a UV detector.
The following table outlines a potential chiral HPLC method for the analysis of this compound enantiomers:
| Parameter | Condition |
| Column | Chiralpak AD or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol with a small amount of a basic or acidic modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed research findings and specific data regarding the molecular interactions and receptor pharmacology of this compound are not publicly available. This particular chemical compound, identified as an analogue of the well-researched antipsychotic Spiperone, does not have documented in vitro radioligand binding assays detailing its affinities for dopamine (B1211576) and serotonin (B10506) receptor subtypes.
While extensive data exists for Spiperone and its hydrochloride salt, demonstrating their high affinity for D2-like dopamine receptors and 5-HT2A serotonin receptors, no such specific quantitative data, including dissociation constants (Ki), could be located for its ethylenedioxy derivative. Consequently, a detailed analysis of its receptor subtype selectivity, including its interaction with D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors, as well as serotonin receptor subtypes like 5-HT2A, cannot be provided at this time. Furthermore, information regarding any potential interactions with allosteric modulation sites is also absent from the current body of scientific literature.
The lack of available data prevents the creation of the requested detailed article and data tables. Further experimental research would be required to elucidate the specific receptor pharmacology of this compound.
Molecular Interactions and Receptor Pharmacology of Ethylenedioxy Spiperone Hydrochloride
Serotonin (B10506) Receptor Subtype Affinities and Selectivity
In Vitro Radioligand Binding Assays on 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6 Receptors
Spiperone (B1681076) is a well-established pharmacological tool and antipsychotic agent known to interact with a variety of neurotransmitter receptors. nih.govmedchemexpress.com Its binding profile has been extensively characterized through in vitro radioligand binding assays, which determine the affinity of the compound for specific receptor subtypes.
The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
5-HT1A Receptor: Spiperone demonstrates notable affinity for the 5-HT1A receptor, acting as a potent antagonist. medchemexpress.comnih.gov Studies have reported a Ki value of approximately 17.3 nM for this interaction. wikipedia.org
5-HT2B Receptor: The binding affinity of Spiperone for the 5-HT2B receptor appears to be variable, with reported Ki values spanning a wide range from 0.8 nM to 1114.2 nM. wikipedia.org The higher affinity value was observed in bovine tissue, suggesting potential species-specific differences in binding. wikipedia.org
5-HT2C Receptor: Spiperone displays a significantly lower affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes like 5-HT2A. nih.gov The reported Ki value for the 5-HT2C receptor is approximately 922.9 nM. wikipedia.org Some studies indicate that Spiperone is about 1000-fold more selective for 5-HT2A receptors over 5-HT2C receptors. nih.gov An IC50 value, which is the concentration of an inhibitor required to reduce a specific biological response by 50%, has been reported as 15 nM at 5-HT1C receptors (an earlier classification for what is now largely understood as the 5-HT2C receptor). abcam.com
5-HT6 Receptor: Spiperone exhibits a low affinity for the 5-HT6 receptor. wikipedia.org Radioligand binding assays using rat receptors have determined a Ki value of 1590 nM, indicating a weak interaction with this particular subtype. wikipedia.org
Interactive Table: Spiperone Affinity for Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (Ki in nM) | Notes |
|---|---|---|
| 5-HT1A | 17.3 wikipedia.org | Potent Antagonist medchemexpress.comnih.gov |
| 5-HT2B | 0.8 - 1114.2 wikipedia.org | High variability; 0.8 nM is for bovine tissue wikipedia.org |
| 5-HT2C | 922.9 wikipedia.org | Significantly lower affinity than for 5-HT2A nih.gov |
| 5-HT6 | 1590 (rat) wikipedia.org | Low affinity wikipedia.org |
Comparative Analysis of Binding Profiles Across Serotonin Receptors
The binding profile of Spiperone across various serotonin (5-HT) receptor subtypes reveals a distinct pattern of selectivity. The compound demonstrates its highest affinity for the 5-HT2A receptor, with reported Ki values in the low nanomolar range (e.g., 1.17 nM). wikipedia.org This is followed by a potent, though slightly less pronounced, affinity for the 5-HT1A receptor (Ki of 17.3 nM). wikipedia.org
In stark contrast, Spiperone's affinity for other 5-HT receptor subtypes is considerably weaker. It is notably less potent at the 5-HT2C receptor (Ki of 922.9 nM) and the 5-HT6 receptor (Ki of 1590 nM). wikipedia.org This marked difference in binding affinity, especially the high selectivity for 5-HT2A over 5-HT2C receptors, is a key feature of Spiperone's pharmacological profile. nih.gov The affinity for the 5-HT2B receptor is variable and may depend on the species being studied. wikipedia.org This profile of potent 5-HT2A and 5-HT1A antagonism, combined with weak affinity for 5-HT2C and 5-HT6 receptors, underpins its specific effects in neurotransmitter systems.
Interactions with Other Neurotransmitter Receptors and Transporters
Adrenergic Receptor Subtype Affinities (e.g., α1, α2)
Spiperone is known to be an antagonist at alpha-adrenergic receptors. nih.govpatsnap.com It displays a significant affinity for the α1-adrenergic receptor subtype. nih.gov Specifically, a Ki value of 1.2 nM has been reported for the human α1A-adrenergic receptor. drugbank.com While it is established that Spiperone interacts with α1-receptors, its affinity for the α2-adrenergic receptor subtype is not as well-characterized and is generally considered to be low.
Histaminergic Receptor Affinities (e.g., H1)
The affinity of Spiperone for histaminergic receptors, such as the H1 receptor, is not a prominent feature of its binding profile and is not extensively documented in major binding databases. While many antipsychotic agents exhibit significant H1 receptor antagonism, this is not considered a primary pharmacological action of Spiperone.
Monoamine Transporter Interactions (DAT, NET, SERT)
Interactive Table: Spiperone Affinity for Other Receptors and Transporters
| Target | Binding Affinity (Ki in nM) | Notes |
|---|---|---|
| α1A-Adrenergic Receptor | 1.2 drugbank.com | Antagonist activity nih.govpatsnap.comnih.gov |
| α2-Adrenergic Receptor | Not well-characterized | Generally considered low affinity |
| H1 Histamine Receptor | Not well-characterized | Not a primary pharmacological target |
| Dopamine (B1211576) Transporter (DAT) | Low affinity nih.gov | Not a primary pharmacological target |
| Norepinephrine Transporter (NET) | Low affinity | Not a primary pharmacological target |
| Serotonin Transporter (SERT) | Low affinity | Not a primary pharmacological target |
Functional Characterization and Signal Transduction Mechanisms of Ethylenedioxy Spiperone Hydrochloride
Agonist and Antagonist Functional Profiling in Recombinant Systems
Comprehensive functional profiling of Ethylenedioxy Spiperone (B1681076) Hydrochloride in recombinant systems, which is crucial for understanding its molecular pharmacology, has not been reported. Such studies would involve expressing specific target receptors in cultured cells to isolate and study the compound's direct effects.
There are no available studies that have utilized G-protein coupling and activation assays, such as GTPγS binding, to determine the efficacy and potency of Ethylenedioxy Spiperone Hydrochloride at various G-protein coupled receptors (GPCRs). These assays are fundamental in determining whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its ability to promote or inhibit the binding of GTP to G-proteins upon receptor activation.
Data on the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) production by this compound are absent from the scientific literature. For many GPCRs, particularly those coupled to Gs or Gi proteins, measuring cAMP levels is a primary method for assessing a compound's functional impact on receptor signaling.
There is no published research on β-arrestin recruitment studies for this compound. These assays are essential for characterizing potential biased agonism, where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin-mediated signaling).
Information regarding the ability of this compound to modulate phosphorylation cascades, such as the phosphorylation of extracellular signal-regulated kinase (pERK), is not available. Investigating these downstream signaling events provides further insight into the compound's cellular effects following receptor engagement.
Receptor Occupancy Studies in Preclinical Models (In Vivo Non-Human)
In vivo studies are critical for understanding how a compound interacts with its targets in a whole-organism context. However, no such studies have been published for this compound.
There are no reports of quantitative autoradiography studies using radiolabeled this compound in rodent brain regions. This technique is used to visualize and quantify the binding of a ligand to its receptors in specific brain areas, providing valuable information about its in vivo distribution and target engagement. While studies have been conducted with radiolabeled spiperone, this data is not specific to the ethylenedioxy derivative.
Positron Emission Tomography (PET) Ligand Development for Receptor Mapping
Spiperone and its derivatives, such as N-methylspiperone (NMSP) and 3-N-(2-[18F]Fluoroethyl)spiperone ([18F]FESP), have been pivotal in the development of PET ligands for the in vivo imaging of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These radiolabeled molecules allow for the non-invasive quantification and localization of these receptors in the living brain, providing valuable insights into various neuropsychiatric disorders.
The selection of a suitable PET ligand is based on several key characteristics, including high receptor affinity and selectivity, appropriate lipophilicity for blood-brain barrier penetration, and favorable kinetics for imaging. The development of various spiperone derivatives has been aimed at optimizing these parameters for clearer and more accurate receptor mapping.
Table 1: Receptor Binding Affinities of Spiperone
| Receptor | Ki (nM) |
| Dopamine D2 | 0.06 |
| Dopamine D3 | 0.6 |
| Dopamine D4 | 0.08 |
| Serotonin 5-HT1A | 49 |
| Serotonin 5-HT2A | 1 |
| Ki (inhibitory constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity. |
Influence of Spiperone on Intracellular Calcium Signaling and Ion Channel Activity
Research on spiperone has revealed its influence on intracellular signaling cascades, particularly those involving calcium ions.
Activation of Calcium-Activated Chloride Channels (CaCCs)
Studies have shown that spiperone can activate Calcium-Activated Chloride Channels (CaCCs). This activation is linked to its ability to increase intracellular calcium concentrations, which in turn modulates the activity of these channels.
Protein Tyrosine Kinase-Coupled Phospholipase C Pathways
The mechanism by which spiperone elevates intracellular calcium involves the activation of a protein tyrosine kinase-coupled phospholipase C (PLC) pathway. PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Structure Activity Relationship Sar of the Ethylenedioxy Moiety
Impact of Ethylenedioxy Substitution on Receptor Binding Affinity
The introduction of an ethylenedioxy group in place of a carbonyl oxygen can alter a compound's binding affinity for its receptors through several mechanisms, including changes in electronics, lipophilicity, and steric bulk.
Spiperone (B1681076) is a high-affinity antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The carbonyl group in Spiperone is a key pharmacophoric feature, capable of participating in hydrogen bonding with receptor residues. Replacing this polar carbonyl with a less polar and bulkier ethylenedioxy group would eliminate this hydrogen bond acceptor capability. This change could potentially lead to a decrease in binding affinity if the hydrogen bond is a critical interaction for receptor recognition and binding.
Conversely, the ethylenedioxy group increases the lipophilicity of the butyrophenone (B1668137) side chain. This enhanced lipophilicity might promote partitioning into the lipid bilayer of cell membranes where the receptors are embedded, potentially increasing the local concentration of the drug near the receptor binding site. However, excessive lipophilicity can also lead to non-specific binding and reduced bioavailability.
Furthermore, the steric bulk of the ethylenedioxy ring is greater than that of a single oxygen atom. This increased size could lead to steric clashes with amino acid residues in the binding pocket of the target receptors, thereby reducing binding affinity.
Influence of Ethylenedioxy Group on Receptor Selectivity Profiles
The selectivity of a ligand for different receptor subtypes is a crucial aspect of its pharmacological profile. Spiperone exhibits high affinity for both D2 and 5-HT2A receptors. The substitution of the carbonyl with an ethylenedioxy group could modulate this selectivity.
The binding pockets of D2 and 5-HT2A receptors, while both accommodating butyrophenones, have distinct topographies. It is conceivable that the bulkier ethylenedioxy group might be better accommodated in the binding site of one receptor over the other. For instance, if the binding pocket of the 5-HT2A receptor is more spacious around the region where the butyrophenone carbonyl binds, the ethylenedioxy derivative might retain or even gain affinity for this receptor while losing affinity for the D2 receptor due to a more constrained binding site. This would result in a shift in selectivity towards the 5-HT2A receptor.
The electronic changes introduced by the ethylenedioxy group could also influence selectivity. The removal of the electron-withdrawing carbonyl group and its replacement with the electron-donating ether oxygens of the ethylenedioxy moiety will alter the electrostatic potential surface of the molecule, which could favor interactions with one receptor subtype over another.
Conformational Analysis and Ligand-Receptor Docking Simulations
It is important to note that without experimental data, the following sections are based on theoretical considerations and computational approaches used in drug design.
Molecular modeling studies would be essential to predict the binding pose of Ethylenedioxy Spiperone Hydrochloride within the active sites of D2 and 5-HT2A receptors. The butyrophenone chain of Spiperone is flexible, and the introduction of the rigid ethylenedioxy ring would constrain its conformational freedom.
Docking simulations would likely show the p-fluorophenyl group and the piperazine (B1678402) ring occupying their established positions within the receptor binding pockets. The key difference would be the orientation and interactions of the ethylenedioxy group compared to the original carbonyl. It is plausible that the ethylenedioxy group would seek a hydrophobic pocket within the receptor, and its oxygen atoms might form weaker, non-ideal hydrogen bonds with nearby residues.
Computational methods can be employed to predict the interaction energies between this compound and its target receptors. By calculating the binding free energy, it would be possible to estimate the change in affinity resulting from the ethylenedioxy substitution. These calculations would take into account van der Waals interactions, electrostatic interactions, and the desolvation penalty upon binding.
The loss of the strong hydrogen bond from the carbonyl group would likely result in a less favorable enthalpic contribution to the binding energy. However, the increased hydrophobic interactions of the ethylenedioxy group could provide a favorable entropic contribution. The net effect on binding affinity would depend on the balance of these opposing factors.
Comparative SAR with Related Butyrophenones and Arylpiperazine Derivatives
A comparative analysis with Spiperone and N-Methylspiperone is crucial for understanding the impact of the ethylenedioxy moiety.
| Compound | Key Structural Feature | Known Receptor Affinities (Ki in nM) |
| Spiperone | Carbonyl group in the butyrophenone chain | D2: ~0.1-0.3, 5-HT2A: ~1-2 |
| N-Methylspiperone | Methyl group on the spiro-piperidine nitrogen | D2: High affinity, 5-HT2A: High affinity |
| Ethylenedioxy Spiperone | Ethylenedioxy group replacing the carbonyl | Hypothesized to have altered affinity and selectivity |
Note: The receptor affinity values for Spiperone and N-Methylspiperone are approximate and can vary depending on the experimental conditions.
The primary difference between Spiperone and Ethylenedioxy Spiperone lies in the butyrophenone side chain. In contrast, the difference between Spiperone and N-Methylspiperone is at the spiro-piperidine nitrogen. N-methylation of Spiperone generally maintains high affinity for both D2 and 5-HT2A receptors, indicating that this position is tolerant to small alkyl substitutions.
The replacement of the carbonyl with an ethylenedioxy group is a more significant structural change. Based on general SAR principles for butyrophenones, the carbonyl group is often considered important for activity. youtube.com Therefore, it is reasonable to hypothesize that this compound may exhibit a lower binding affinity for both D2 and 5-HT2A receptors compared to Spiperone and N-Methylspiperone. The extent of this decrease would be dependent on the specific interactions within the receptor binding pockets.
Analysis of Other Methylenedioxy-Substituted Analogues
To better understand the role of the ethylenedioxy group, it is informative to analyze related analogues where a methylenedioxy group is present. While not identical, the methylenedioxy moiety shares structural similarities and can provide insights into the effects of a cyclic diether substituent on the phenyl ring of psychoactive compounds.
Studies on methylenedioxy-substituted compounds in other classes, such as synthetic cathinones and amphetamines, have demonstrated that this functional group can significantly alter pharmacological activity. For instance, the addition of a 3,4-methylenedioxy group to the phenyl ring of certain cathinones tends to shift their selectivity towards the serotonin transporter (SERT) over the dopamine transporter (DAT). frontiersin.org This suggests that the methylenedioxy ring plays a crucial role in modulating the interaction with monoamine transporters.
In the context of butyrophenones, while direct data on a methylenedioxy-spiperone is limited in publicly accessible research, the principles observed in other compound classes can be cautiously extrapolated. The electronic effect of the methylenedioxy group, which acts as an electron-donating substituent, can influence the aromaticity of the phenyl ring and its interaction with receptor binding sites. It has been noted in studies of 3,4-methylenedioxymethamphetamine (MDMA) and its analogues that the methylenedioxy group is a key determinant of its characteristic pharmacological profile, which includes a pronounced effect on serotonin release. nih.gov
The table below presents data on the inhibitory potency of various methylenedioxy-substituted compounds and related molecules at the human serotonin and dopamine transporters, illustrating the influence of the methylenedioxy and related substitutions.
| Compound | Transporter | IC50 (µM) frontiersin.org |
| Pentedrone | hDAT | 0.25 ± 0.03 |
| hSERT | 10.4 ± 1.2 | |
| Pentylone (βk-MBDP) | hDAT | 0.44 ± 0.05 |
| hSERT | 1.3 ± 0.1 | |
| N-Ethyl-pentedrone (NEPD) | hDAT | 0.06 ± 0.01 |
| hSERT | 8.3 ± 0.9 | |
| N-Ethyl-pentylone (βk-EBDP) | hDAT | 0.11 ± 0.01 |
| hSERT | 0.8 ± 0.1 | |
| 4-Methyl-pentedrone (4-MPD) | hDAT | 0.35 ± 0.04 |
| hSERT | 2.2 ± 0.3 | |
| 4-Methyl-ethylpentedrone (4-MEAP) | hDAT | 0.13 ± 0.01 |
| hSERT | 1.2 ± 0.1 | |
| Cocaine | hDAT | 0.29 ± 0.03 |
| hSERT | 0.33 ± 0.04 | |
| MDMA | hDAT | 8.1 ± 1.5 |
| hSERT | 8.6 ± 1.2 |
hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter. Data from uptake inhibition assays in HEK293 cells.
The data indicates that substitutions on the phenyl ring, including methylenedioxy-like structures in broader sense (as seen in pentylone, which is a methylenedioxy derivative), can fine-tune the potency and selectivity of these compounds for monoamine transporters. Specifically, ring-substituted cathinones often exhibit higher potency at SERT compared to their non-ring-substituted counterparts. frontiersin.org This trend underscores the significant role that such cyclic diether substitutions could play in the pharmacological profile of a hypothetical this compound.
Preclinical Neuropharmacological Investigations of Ethylenedioxy Spiperone Hydrochloride in Vivo Animal Models
Neurotransmitter System Modulation in Animal Models
Dopamine (B1211576) System Effects in Rodent Brain (e.g., striatal dopamine release)
Spiperone (B1681076) is a potent antagonist of the dopamine D2 receptor. patsnap.com In vivo studies in rats have demonstrated that [3H]spiperone binds selectively to D2 dopamine receptors in the striatum. nih.gov The binding of [3H]spiperone in the striatum occurs at a single class of non-interacting binding sites that exhibit the pharmacological characteristics of a D2 dopamine receptor. nih.gov The density of these binding sites in the striatum has been found to be similar in both in vivo and in vitro conditions, at approximately 34 pmol/g and 31 pmol/g, respectively. nih.gov However, the binding affinity of spiperone is noted to be about 200 times lower in vivo compared to in vitro. nih.gov This difference is thought to be due to alterations in the association and dissociation rate constants of [3H]spiperone caused by tissue homogenization in in vitro preparations. nih.gov
Further investigations into the effects of endogenous dopamine on spiperone binding have shown that dopamine levels can modulate the binding of [3H]spiperone in the rat brain. tandfonline.com Drugs that release dopamine or inhibit its uptake have been observed to increase [3H]spiperone binding in the striatum. tandfonline.com Conversely, depleting dopamine levels with a combination of reserpine and alpha-methyl-para-tyrosine resulted in a 45% reduction in [3H]spiperone binding in the striatum. tandfonline.com These findings suggest that the amount of releasable dopamine in the synapse can dynamically regulate the binding characteristics of spiperone to D2 receptors in vivo. tandfonline.com Studies have also utilized [3H]spiperone to label dopamine receptors in the ventral tegmental area of the rat brain that are not linked to adenylate cyclase, consistent with D2-type receptors. nih.gov
| Parameter | Value | Brain Region | Species |
| In Vivo Binding Site Density | 34 pmol/g | Striatum | Rat |
| In Vitro Binding Site Density | 31 pmol/g | Striatum | Rat |
| Reduction in Binding with Dopamine Depletion | 45% | Striatum | Rat |
Serotonin (B10506) System Effects in Specific Brain Regions (e.g., frontal cortex)
In addition to its high affinity for dopamine D2 receptors, spiperone is also a potent antagonist of serotonin 5-HT2A receptors. patsnap.com In vivo binding studies in the rat brain have shown that [3H]spiperone binds to serotonergic sites, particularly in the frontal cortex. nih.gov The specific binding of [3H]spiperone in the frontal cortex, which is predominantly serotonergic, can be described by a noninteracting sites model. nih.gov The estimated maximum number of binding sites (Bmax) in the frontal cortex is approximately 32 fmol/mg of wet tissue. nih.gov This dual antagonism of both dopamine and serotonin receptors is a key feature of spiperone's neuropharmacological profile. drugbank.com
Behavioral Phenotyping in Animal Models (Mechanistic Studies, not therapeutic efficacy)
Locomotor Activity and Stereotypies in Rodents
The interaction of spiperone with the dopamine system has significant effects on locomotor activity and stereotyped behaviors in rodents. As an antagonist of D2 receptors, spiperone can influence motor functions. For instance, in young rats, the recovery from catalepsy and the restoration of exploratory locomotor activity following irreversible blockade of D2 receptors were evaluated. nih.gov The study indicated a relationship between the turnover rate of striatal D2 receptors labeled by [3H]spiperone and these dopamine-dependent behaviors. nih.gov In another study, a challenge dose of spiperone (40 micrograms/kg, IP) in rats with neonatally destroyed dopaminergic fibers resulted in an eight-fold increase in oral movements, a form of stereotypy, during a 60-minute observation period compared to the control group. nih.gov This suggests that alterations in the central dopaminergic system can significantly potentiate spiperone-induced oral activity. nih.gov
| Behavioral Effect | Observation | Animal Model |
| Oral Movements | 8-fold increase | Rats with neonatal 6-hydroxydopamine lesions |
Discriminative Stimulus Properties in Conditioned Assays
Spiperone's selective D2 antagonist properties make it a valuable tool in drug discrimination studies to investigate the mechanisms of action of other compounds. In such assays, animals are trained to distinguish between the effects of a specific drug and a placebo. Spiperone, as a selective D2 antagonist, has been used to assess its ability to block the discriminative stimulus produced by a selective D2 agonist, quinpirole. nih.gov In rats trained to discriminate quinpirole from distilled water, spiperone was effective in blocking the discriminative stimulus of quinpirole, demonstrating its in vivo D2 receptor antagonism. nih.gov
Modulation of Specific Behavioral Paradigms Relevant to Receptor Function
Spiperone's antagonism at D2 receptors is directly linked to its effects in various behavioral paradigms that are dependent on dopamine neurotransmission. For example, the potencies of neuroleptic drugs, including spiperone, in inhibiting dopamine receptor-mediated behaviors show a correlation with their ability to displace striatal [3H]spiperone binding in vivo. nih.gov This highlights the functional relevance of spiperone's D2 receptor occupancy to its behavioral effects. The induction of oral activity in rats by spiperone, particularly after neonatal dopamine depletion, provides a specific behavioral paradigm to study the consequences of D2 receptor blockade in a supersensitive state. nih.gov
Applications in Neuroscientific Research and Drug Discovery
Utility as a Pharmacological Probe for Dopamine (B1211576) and Serotonin (B10506) Receptors
Ethylenedioxy Spiperone (B1681076) Hydrochloride's primary utility in neuroscience stems from its function as a high-affinity antagonist for specific G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT2A receptors. It is an analogue of Spiperone, a compound extensively documented as a potent antagonist for these receptor types. americanchemicalsuppliers.comnih.gov The high affinity and selectivity of the parent compound, Spiperone, make its derivatives valuable probes for exploring receptor distribution, density, and function in brain tissue.
The binding profile of Spiperone, which is expected to be closely mirrored by its ethylenedioxy analog, demonstrates high affinity for D2-like dopamine receptors and 5-HT2A serotonin receptors. nih.govnih.gov For instance, Spiperone itself is a powerful antagonist at dopamine D2, D3, and D4 receptors, as well as 5-HT1A and 5-HT2A receptors. americanchemicalsuppliers.commedchemexpress.com This characteristic allows researchers to use such ligands to selectively block the activity of these receptors, thereby elucidating their roles in specific neural circuits and behaviors.
Radiolabeled versions of Spiperone and its derivatives have historically been instrumental in receptor binding assays and autoradiography studies to map the anatomical location of D2 and 5-HT2A receptors in the brain. nih.govnih.gov The study of how structural modifications to the Spiperone scaffold, such as the introduction of an ethylenedioxy group, affect binding affinity and selectivity contributes to a deeper understanding of the molecular interactions between ligands and their receptor targets.
Table 1: Reference Binding Affinities of Parent Compound (Spiperone) This interactive table provides the dissociation constants (Ki) for Spiperone at various receptor subtypes, illustrating its potent and selective binding profile. The data is derived from multiple research findings.
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D2 | 0.06 |
| Dopamine D3 | 0.6 |
| Dopamine D4 | 0.08 |
| Serotonin 5-HT2A | 1.0 |
| Serotonin 5-HT1A | 49 |
| Dopamine D1 | ~350 |
| Dopamine D5 | ~3500 |
Data sourced from reference americanchemicalsuppliers.com.
Role in Elucidating Receptor Heteromerization and Functional Selectivity
The study of GPCRs has evolved from a model of monomeric signaling units to one that includes receptor oligomerization, where receptors form complexes known as homomers or heteromers. frontiersin.orgfrontiersin.org These receptor heteromers can exhibit pharmacological and signaling properties that are distinct from their constituent monomeric receptors. nih.gov This phenomenon adds a significant layer of complexity and diversity to GPCR-mediated effects. uj.edu.pl
Given that Ethylenedioxy Spiperone Hydrochloride is a potent antagonist at D2 and 5-HT2A receptors, it is a valuable tool for investigating the functional consequences of D2-5HT2A heteromerization. These specific receptors are known to form heterocomplexes that are implicated in the mechanism of action of certain antipsychotic drugs. uj.edu.pl By selectively blocking one or both protomers within the heteromer, researchers can dissect the unique signaling cascades that emerge from the receptor complex. nih.gov
Furthermore, the concept of "functional selectivity" or "biased agonism" posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of a subset of a receptor's downstream signaling pathways. uj.edu.plnih.gov Antagonists like this compound are crucial for studying this phenomenon. They can be used to block the constitutive activity of a receptor or to competitively inhibit the binding of biased agonists, helping to characterize the specific signaling pathways engaged by different ligands. uj.edu.pl The ability of ligands targeting D2R-containing heteromers to modulate signaling (e.g., favoring β-arrestin2 pathways over G-protein pathways) highlights the importance of such pharmacological tools. uj.edu.pl
Contribution to the Understanding of Butyrophenone (B1668137) Pharmacodynamics
This compound belongs to the butyrophenone class of compounds, which includes many clinically significant antipsychotic agents. nih.gov Spiperone itself is a classic butyrophenone neuroleptic. nih.gov The study of Spiperone and its derivatives provides fundamental insights into the pharmacodynamics of this entire drug class.
Pharmacodynamic studies involve understanding how a drug interacts with its target receptors to produce a biological effect. Research using butyrophenone derivatives helps to build a comprehensive picture of the structure-activity relationships (SAR) that govern their interaction with dopamine and serotonin receptors. For example, investigations into the binding characteristics of lipophilic butyrophenones like Spiperone have revealed important methodological considerations for in vitro binding assays, such as the impact of membrane partitioning on the apparent affinity and capacity of the receptor. nih.gov
By synthesizing and characterizing analogs like this compound, chemists and pharmacologists can probe how specific structural modifications—in this case, the protection of the ketone group as an ethylenedioxy ketal—influence receptor binding, selectivity, and other pharmacokinetic properties. This knowledge is crucial for refining the molecular models of how butyrophenones bind to their targets and for designing next-generation compounds with improved therapeutic profiles.
Potential as a Template for Novel Ligand Design in Basic Research
In medicinal chemistry, a validated compound that binds effectively to a biological target often serves as a "scaffold" or "template" for the design of new molecules. mdpi.com Spiperone is an excellent example of a scaffold for developing antagonists with high affinity for D2 and 5-HT2A receptors. nih.gov this compound represents a modification of this core template.
The development of novel ligands is a key objective in drug discovery and basic research. The "bitopic ligand" design approach, for instance, has proven effective in creating D3-selective compounds by modifying existing scaffolds to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. mdpi.com The Spiperone structure can be a starting point for such designs. nih.gov
The synthesis of derivatives like this compound is part of a broader research effort to explore the chemical space around a known pharmacophore. mdpi.com By altering functional groups, researchers can develop new pharmacological tools with unique properties, such as:
Improved Selectivity: Modifying the scaffold can shift the binding preference away from off-target receptors, which is a common goal to reduce potential side effects. nih.govmdpi.com
Probes for Specific Environments: The ethylenedioxy group, for example, alters the polarity and chemical reactivity of the carbonyl group found in Spiperone, which could be exploited in specific experimental designs.
Foundation for New Radiotracers: The core structure is suitable for derivatization to create radiolabeled ligands for use in Positron Emission Tomography (PET) imaging, a critical tool in neuroscience. nih.gov
Therefore, this compound and similar analogs are not merely research curiosities but are part of the rational, iterative process of ligand-based drug design that advances our understanding of receptor pharmacology. semanticscholar.org
Future Directions in Ethylenedioxy Spiperone Hydrochloride Research
Exploration of Novel Receptor Targets and Off-Target Interactions
The therapeutic efficacy and side-effect profile of any psychoactive compound are dictated by its interactions with a spectrum of molecular targets. For Ethylenedioxy Spiperone (B1681076) Hydrochloride, future research will critically focus on expanding the map of its receptor interactions beyond the primary targets.
Novel Receptor Targets: While spiperone is a well-known antagonist of dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors, the full spectrum of its binding affinities is not completely elucidated. nih.gov Emerging technologies, such as the Receptor-Heteromer Investigation Technology (Receptor-HIT), allow for the study of receptor complexes (heteromers) which can exhibit unique pharmacological profiles distinct from their individual components. nih.gov Future studies may explore whether Ethylenedioxy Spiperone Hydrochloride differentially modulates D2-5-HT2A or other G protein-coupled receptor (GPCR) heteromers, potentially uncovering novel mechanisms of action that could explain its specific clinical effects. Investigations into its affinity for other serotonin receptor subtypes, such as the 5-HT7 receptor, which is also a target for antipsychotic agents, could yield new therapeutic insights. drugbank.com
Off-Target Interactions: A comprehensive understanding of a drug's off-target interactions is crucial for predicting potential side effects and for drug repurposing. High-throughput screening and computational docking studies will be instrumental in identifying previously unknown binding sites for this compound. For instance, spiperone itself has shown some interaction with α1-adrenergic receptors. nih.gov A detailed characterization of such secondary interactions for its ethylenedioxy derivative is a key area for future research. Identifying these off-target effects can lead to the development of more selective compounds with improved safety profiles.
| Research Area | Objective | Potential Impact |
| Receptor Heteromers | To investigate the binding and functional modulation of GPCR heteromers (e.g., D2-5-HT2A) by this compound. | Uncovering novel mechanisms of action and explaining unique pharmacological properties. |
| Expanded Subtype Screening | To determine the binding affinity and functional activity at a wider range of receptor subtypes (e.g., 5-HT6, 5-HT7). | Identifying new potential therapeutic targets and applications. |
| Off-Target Profiling | To systematically screen for interactions with unintended molecular targets using in vitro and in silico methods. | Predicting and mitigating adverse effects; identifying opportunities for drug repurposing. |
Advanced Spectroscopic and Imaging Modalities for Molecular Characterization
The precise characterization of how this compound interacts with its targets at a molecular and systemic level requires the application of sophisticated analytical techniques.
Spectroscopic Methods: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of novel analogues and for studying drug-receptor interactions. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound and its metabolites in biological samples, providing critical pharmacokinetic data. nih.gov Future research could employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to provide detailed kinetic and thermodynamic data on the binding of this compound to its receptor targets, complementing traditional radioligand binding assays. nih.gov
Imaging Modalities: Positron Emission Tomography (PET) remains a cornerstone for in vivo receptor occupancy studies in neuroscience. The development of radiolabeled versions of this compound, potentially using isotopes like Fluorine-18 (B77423) or Carbon-11 (B1219553), would enable direct visualization and quantification of its target engagement in the brain. Analogues of spiperone, such as [¹⁸F]FESP (3-N-(2-[¹⁸F]Fluoroethyl)spiperone), are already used to image D2 and 5-HT2 receptor densities in both preclinical and clinical settings. nih.gov Applying this strategy to this compound would allow researchers to investigate its specific brain distribution and receptor occupancy patterns. The integration of PET with advanced Magnetic Resonance Imaging (MRI) techniques, such as perfusion-weighted imaging (PWI) and MR spectroscopy (MRS), could provide a more comprehensive picture by correlating receptor binding with changes in brain function and metabolism. nih.gov
Integration of Omics Technologies to Elucidate Downstream Effects
To understand the full biological impact of this compound, research must look beyond the initial receptor binding event to the cascade of downstream molecular changes. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful approach to achieve this. nih.govspringernature.com
Genomics and Transcriptomics: These approaches can identify changes in gene expression that occur in response to drug treatment. By analyzing the transcriptome of neuronal cells or brain tissues treated with this compound, researchers can identify the genetic pathways that are modulated by the compound. This can reveal the molecular basis for its long-term therapeutic effects and potential side effects.
Proteomics: Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the levels and post-translational modifications of thousands of proteins in response to the compound. This can provide direct insight into how the drug alters cellular signaling networks downstream of receptor activation or blockade. nih.gov
Metabolomics: This field focuses on the comprehensive measurement of all small-molecule metabolites in a biological system. Metabolomic profiling can reveal how this compound alters cellular metabolism and neurotransmitter pathways, offering a functional readout of the drug's systemic effects.
The integration of these omics datasets using bioinformatics and systems biology approaches will be critical for constructing comprehensive models of the drug's mechanism of action, moving from a single-target to a network-level understanding. nih.gov
Development of Next-Generation Analogues with Tuned Pharmacological Profiles
The core structure of spiperone serves as a valuable template for the development of new chemical entities with improved properties. nih.gov Future medicinal chemistry efforts will focus on creating next-generation analogues of this compound with precisely tuned pharmacological profiles.
The primary goals for these new analogues include:
Enhanced Selectivity: By modifying the structure of the parent compound, chemists can aim to increase its affinity for a specific desired target (e.g., a particular dopamine or serotonin receptor subtype) while reducing its affinity for off-target receptors that may cause side effects. nih.gov For instance, research on spiperone has shown that replacing the N1-phenyl group can significantly reduce affinity for 5-HT1A and D2 receptors while retaining 5-HT2A affinity, paving the way for more selective 5-HT2A antagonists. nih.gov
Optimized Pharmacokinetics: Modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, leading to a more favorable dosing regimen and better therapeutic efficacy.
Novel Functional Activity: Beyond simple antagonism, future analogues could be designed to have more complex functional profiles, such as biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. This could potentially separate desired therapeutic effects from unwanted side effects.
The development of these novel analogues will involve a cycle of chemical synthesis, computational modeling, and extensive in vitro and in vivo pharmacological testing to characterize their binding affinities and functional activities at a range of targets. researchgate.net
| Analogue Design Strategy | Primary Goal | Desired Outcome |
| Receptor Subtype Targeting | Increase affinity for specific D2-like or 5-HT receptor subtypes. | Improved efficacy for specific symptoms with fewer mechanism-based side effects. |
| Bioisosteric Replacement | Modify functional groups to alter ADME properties. | Optimized drug-like properties (e.g., brain penetration, half-life). |
| Biased Ligand Design | Create compounds that selectively engage specific downstream signaling pathways. | Dissociation of therapeutic effects from pathways that mediate adverse events. |
Q & A
Q. What are the primary receptor targets of Ethylenedioxy Spiperone Hydrochloride, and how should experimental conditions be optimized for binding assays?
this compound primarily antagonizes dopamine D2 receptors (D2DR) and serotonin receptors (5-HT1A, 5-HT2A) . For binding assays:
- Use radiolabeled ligands (e.g., [³H]Spiperone) to quantify receptor affinity, ensuring incubation times and temperatures align with receptor kinetics (e.g., 37°C for 60 minutes for D2DR) .
- Control for non-specific binding by including excess unlabeled ligand (e.g., 10 µM ketanserin for 5-HT2A) .
- Validate species-specific responses; for example, guinea-pig ganglia show weaker depolarization compared to rat/mouse models .
Q. How should isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic pathway tracing?
Deuterium substitution in the compound’s structure enhances stability and enables metabolic pathway analysis via mass spectrometry . Key steps:
Q. What safety protocols are critical when handling this compound in vitro?
- Store in airtight containers at recommended temperatures (e.g., -20°C) to prevent decomposition .
- Avoid contact with strong acids/oxidizers due to reactive hazards .
- Use PPE (gloves, lab coats) and work in fume hoods to minimize inhalation/contact risks .
Advanced Research Questions
Q. How can contradictory data on species-specific receptor responses (e.g., 5-HT3 in rodents vs. guinea pigs) be resolved in mechanistic studies?
Contradictions arise from interspecies receptor heterogeneity. To address this:
- Perform cross-species comparative studies using isolated ganglia or transfected cell lines expressing homologous receptors .
- Apply quantitative PCR to assess receptor isoform expression levels and correlate with functional responses (e.g., depolarization magnitude) .
- Use selective antagonists (e.g., ICS205-930 for 5-HT3) to isolate receptor subtypes in mixed populations .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
- Introduce lipophilic moieties (e.g., halogenation) to improve lipid solubility while maintaining receptor affinity .
- Evaluate BBB permeability using in silico models (e.g., QSAR) and validate with in vivo microdialysis in rodent models .
- Consider prodrug approaches, such as esterification, to enhance bioavailability .
Q. How can researchers differentiate between D2DR and 5-HT2A antagonism in behavioral assays?
- Employ selective receptor knockout (KO) animal models (e.g., D2DR KO mice) to isolate 5-HT2A effects .
- Use pharmacological challenges: Co-administer selective D2DR agonists (e.g., quinpirole) to reverse Ethylenedioxy Spiperone’s D2DR-mediated effects .
- Quantify receptor occupancy via ex vivo autoradiography in brain regions with high D2DR/5-HT2A density (e.g., striatum vs. cortex) .
Q. What analytical methods resolve discrepancies in receptor binding affinity data across studies?
- Standardize assay conditions (pH, buffer composition, temperature) to minimize variability .
- Validate ligand purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) .
- Apply meta-analysis tools to aggregate data from multiple studies, adjusting for methodological differences (e.g., radioligand concentration) .
Methodological Frameworks
8. Designing dose-response studies for this compound in neuropsychiatric models:
- Use log-spaced dosing (e.g., 0.1–10 mg/kg) to capture EC₅₀/IC₅₀ values in behavioral paradigms (e.g., prepulse inhibition) .
- Include positive controls (e.g., haloperidol for D2DR) and vehicle controls to normalize inter-experiment variability .
9. Validating receptor specificity in complex biological systems:
- Combine siRNA knockdown and rescue experiments to confirm target engagement .
- Apply fluorescent ligand-binding assays (e.g., BODIPY-labeled Spiperone) for real-time visualization in live cells .
10. Addressing metabolic instability in pharmacokinetic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
